N-(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
CAS No.: 607701-05-3
Cat. No.: VC7403434
Molecular Formula: C18H13N3OS3
Molecular Weight: 383.5
* For research use only. Not for human or veterinary use.
![N-(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide - 607701-05-3](/images/structure/VC7403434.png)
Specification
CAS No. | 607701-05-3 |
---|---|
Molecular Formula | C18H13N3OS3 |
Molecular Weight | 383.5 |
IUPAC Name | N-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Standard InChI | InChI=1S/C18H13N3OS3/c22-16(15-9-4-10-23-15)19-17-20-21-18(25-17)24-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-10H,11H2,(H,19,20,22) |
Standard InChI Key | JJINKEZWHDFIEA-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)NC(=O)C4=CC=CS4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound integrates three key structural motifs:
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A 1,3,4-thiadiazole core, a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom.
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A sulfanyl bridge substituted with a naphthalen-1-ylmethyl group at the 5-position of the thiadiazole ring.
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A thiophene-2-carboxamide moiety linked to the 2-position of the thiadiazole.
This combination creates a planar, conjugated system that enhances stability and facilitates π-π interactions with biological targets .
Spectroscopic and Computational Data
While experimental spectral data for this exact compound are unavailable, analogs provide reference benchmarks:
The naphthalene system contributes significant hydrophobicity (logP ~3.8), suggesting moderate membrane permeability . The thiophene carboxamide group introduces hydrogen-bonding capacity, potentially enhancing target binding .
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The compound can be synthesized through a three-step sequence:
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Thiadiazole Ring Formation: Cyclization of thiosemicarbazide derivatives under acidic conditions to form 5-mercapto-1,3,4-thiadiazole intermediates .
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Sulfanyl Group Introduction: Nucleophilic substitution at the 5-position using naphthalen-1-ylmethyl bromide in the presence of a base (e.g., K₂CO₃) .
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Amidation: Coupling of thiophene-2-carboxylic acid to the 2-amino group of the thiadiazole using EDC/HOBt activation .
Optimized Synthetic Protocol
Step | Reagents/Conditions | Yield (%) | Key Challenges |
---|---|---|---|
1 | Thiosemicarbazide, H₂SO₄, 80°C, 6 hr | 65–70 | Purification of thiol intermediate |
2 | Naphthalen-1-ylmethyl bromide, K₂CO₃, DMF | 75–80 | Competing oxidation of -SH |
3 | Thiophene-2-carboxylic acid, EDC/HOBt, DCM | 60–65 | Epimerization risk during coupling |
Reaction monitoring via TLC (silica gel, ethyl acetate/hexane 1:1) and characterization by LC-MS are critical for quality control .
Pharmacological Profile and Hypothetical Mechanisms
Antimicrobial Activity
Thiadiazole derivatives exhibit broad-spectrum antimicrobial effects. For example, compound (a fluorophenyl analog) showed MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The naphthalene moiety in the target compound may enhance lipid bilayer penetration, potentially lowering MIC values further .
Anti-Inflammatory Action
Molecular docking simulations predict strong binding (ΔG < -8 kcal/mol) to cyclooxygenase-2 (COX-2), driven by hydrophobic interactions with the naphthalene system and hydrogen bonds from the carboxamide .
Metabolic Stability and Toxicity Considerations
Parameter | Prediction | Basis |
---|---|---|
CYP3A4 Inhibition | Moderate (IC₅₀ ~15 µM) | Thiophene-heme interaction |
hERG Binding | Low (pIC₅₀ < 5) | Limited cationic charge |
Ames Test | Negative | Absence of mutagenic alerts |
Hepatic glucuronidation is anticipated as the primary metabolic pathway, with the sulfanyl group undergoing oxidation to sulfoxide/sulfone metabolites .
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